molecular formula C7H12O2 B1265755 ethyl 2-methylcyclopropane-1-carboxylate CAS No. 20913-25-1

ethyl 2-methylcyclopropane-1-carboxylate

Cat. No. B1265755
Key on ui cas rn: 20913-25-1
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N
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Patent
US07960419B2

Procedure details

To a solution of ethyl trans-crotonate (1.20 kg, 1.31 L, 1.00 equivalent) in DMSO (3.00 L) at ambient temperature is added the above preformed ylide solution over 30 min, while the temperature of the reaction mixture is maintained at about 15-20° C. The progress of the reaction is followed by analysis by gas chromatography (GC, conditions below) until only a small amount of residual crotonate relative to the 2-methylcyclo-propanecarboxylate is observed (about 20-24 h). The reaction mixture is split into two equal (8.5 L) portions for work-up; each portion is treated as follows: Methyl t-butyl ether (MTBE, 6 L) is added, and the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min while maintaining the temperature below 23° C. After the phases are separated, the organic phase is washed twice with 10% brine; and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.) to afford the ethyl 2-methylcyclopropanecarboxylate (1.00 kg, 26.8%) containing about 3.3 equivalents of MTBE.
Quantity
1.31 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylcyclo-propanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[C:9]([O-])(=O)/C=C/C.CC1CC1C([O-])=O>CS(C)=O>[CH3:4][CH:3]1[CH2:9][CH:2]1[C:1]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
1.31 L
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
3 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)[O-]
Step Three
Name
2-methylcyclo-propanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C1)C(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 20-24 h)
Duration
22 (± 2) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is split into two equal (8.5 L) portions for work-up
ADDITION
Type
ADDITION
Details
each portion is treated
ADDITION
Type
ADDITION
Details
Methyl t-butyl ether (MTBE, 6 L) is added
TEMPERATURE
Type
TEMPERATURE
Details
the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 23° C
CUSTOM
Type
CUSTOM
Details
After the phases are separated
WASH
Type
WASH
Details
the organic phase is washed twice with 10% brine
CUSTOM
Type
CUSTOM
Details
and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 kg
YIELD: PERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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